prostaglandin A1

Catalog No.
S630048
CAS No.
14152-28-4
M.F
C20H32O4
M. Wt
336.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
prostaglandin A1

CAS Number

14152-28-4

Product Name

prostaglandin A1

IUPAC Name

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1

InChI Key

BGKHCLZFGPIKKU-LDDQNKHRSA-N

SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Synonyms

2-(3-Hydroxy-1-octenyl)-5-oxo-3-cyclopentene-1-heptanoic Acid; 15-Hydroxy-9-oxoprosta-10,13-dienoic Acid; 15α-Hydroxy-9-ketoprosta-10,13-dienoic Acid; 15α-Hydroxy-9-oxo-10,13E-prostadienoic Acid; PGA1; Prostaglandin A1; Prostaglandin E1-217

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O
Prostaglandin A1 (PGA1) is a naturally occurring organic molecule that belongs to the class of lipid compounds known as prostaglandins. It is a metabolite of prostaglandin E1 and is structurally related to other prostaglandins. PGA1 is produced in many tissues of the body, including the stomach, intestines, and liver. It is involved in a variety of physiological processes, such as inflammation and immunity.
PGA1 is a colorless to pale yellow, crystalline solid that is insoluble in water and soluble in organic solvents like ethanol, chloroform, and ether. It has a molecular weight of 324.5 g/mol and a melting point of 67-68°C. PGA1 is a highly reactive molecule due to the presence of a 1,4-diene system and an α,β-unsaturated carbonyl group in its structure.
PGA1 can be synthesized by various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemically, it can be synthesized by the reaction of prostaglandin E1 with iodine in the presence of silver oxide. Enzymatically, it can be synthesized by the action of prostaglandin F synthase or prostaglandin E synthase on prostaglandin H2. Microbially, PGA1 can be produced by the metabolism of arachidonic acid by certain microorganisms.
The characterization of PGA1 is mainly done by spectroscopic methods, such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide structural information about PGA1, such as its molecular formula, functional groups, and stereochemistry.
Various analytical methods are used to detect and quantify PGA1 in biological samples, such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assay (ELISA). These methods offer high sensitivity and specificity for the detection of PGA1 in complex biological matrices.
PGA1 has a wide range of biological properties, including anti-inflammatory, immunomodulatory, anti-tumor, and anti-viral activities. It acts by binding to specific prostaglandin receptors, which are present in many tissues of the body. PGA1 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also enhances the activity of natural killer (NK) cells and T cells, which are involved in the immune response against cancer and viral infections.
Several studies have investigated the toxicity and safety of PGA1 in various animal models. It has been shown that PGA1 has a low toxicity profile and does not cause significant adverse effects at therapeutic doses. However, higher doses of PGA1 may cause gastrointestinal disturbances, such as diarrhea and vomiting.
PGA1 has several applications in scientific experiments, such as in vitro cell culture studies, animal models of disease, and clinical trials. It is used as a tool compound to investigate the biological functions of prostaglandins and their receptors. PGA1 is also used as a therapeutic agent for the treatment of various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer.
The current state of research on PGA1 is focused on exploring its potential therapeutic applications in various fields of research and industry. Several preclinical and clinical studies are underway to evaluate the efficacy and safety of PGA1 in the treatment of different diseases. Moreover, new synthetic and analytical methods are being developed to improve the production and characterization of PGA1.
PGA1 has potential implications in various fields of research and industry, such as pharmaceuticals, biotechnology, and agriculture. In the pharmaceutical industry, PGA1 could be used as a drug lead for the development of new therapeutics. In the biotechnology industry, PGA1 could be used as a tool molecule for the discovery of new targets and biomarkers. In the agricultural industry, PGA1 could be used as a plant growth regulator to enhance crop growth and yield.
Despite the promising potential of PGA1, there are several limitations and challenges that need to be addressed in future research. One of the major limitations is the poor bioavailability and stability of PGA1 in vivo, which may limit its therapeutic efficacy. Therefore, developing new delivery and formulation strategies for PGA1 is essential. Moreover, further studies are needed to elucidate the molecular mechanisms of PGA1 in different biological processes. Finally, more comprehensive safety and toxicity studies in human trials are required to establish the safety profile of PGA1.

Physical Description

Solid

XLogP3

4.4

Appearance

Assay:≥98%A crystalline solid

UNII

VYR271N44P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

14152-28-4

Wikipedia

Prostaglandin a1

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Modify: 2023-08-15

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